Monoacylglycerol lipase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H28N2O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

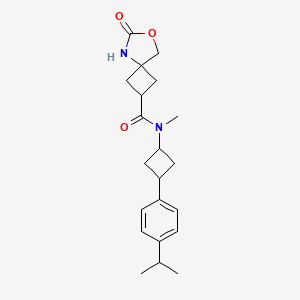

N-methyl-6-oxo-N-[3-(4-propan-2-ylphenyl)cyclobutyl]-7-oxa-5-azaspiro[3.4]octane-2-carboxamide |

InChI |

InChI=1S/C21H28N2O3/c1-13(2)14-4-6-15(7-5-14)16-8-18(9-16)23(3)19(24)17-10-21(11-17)12-26-20(25)22-21/h4-7,13,16-18H,8-12H2,1-3H3,(H,22,25) |

InChI Key |

BKAUVVYBHJYFLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(C2)N(C)C(=O)C3CC4(C3)COC(=O)N4 |

Origin of Product |

United States |

Foundational & Exploratory

physiological role of monoacylglycerol lipase inhibition

An In-depth Technical Guide on the Physiological Role of Monoacylglycerol Lipase (MAGL) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role in lipid metabolism and signaling. It is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key endogenous ligand for cannabinoid receptors CB1 and CB2. By hydrolyzing 2-AG, MAGL not only terminates endocannabinoid signaling but also serves as a crucial gatekeeper for the supply of arachidonic acid (AA), the precursor to pro-inflammatory prostaglandins. This dual function places MAGL at a critical intersection of neuro-modulatory and inflammatory pathways. Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of pathological conditions, including neuropathic pain, neurodegenerative diseases, inflammation, and cancer. This guide provides a comprehensive overview of the physiological consequences of MAGL inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Physiology of MAGL and Its Inhibition

Monoacylglycerol lipase (MAGL) is encoded by the MGLL gene and is a 33-kDa membrane-associated enzyme belonging to the serine hydrolase superfamily.[1] Its catalytic triad consists of Ser122, His269, and Asp239.[1] The principal physiological role of MAGL is the hydrolysis of monoacylglycerols into a free fatty acid and glycerol.[1][2]

The most significant substrate of MAGL in the central nervous system is the endocannabinoid 2-AG. MAGL is responsible for approximately 85% of 2-AG hydrolysis in the brain.[1] The inhibition of MAGL leads to two major downstream physiological events:

-

Enhancement of Endocannabinoid Signaling: By preventing the breakdown of 2-AG, MAGL inhibitors cause a significant accumulation of this endocannabinoid in the brain and peripheral tissues.[3] This leads to enhanced activation of cannabinoid receptors CB1 and CB2, producing a range of therapeutic effects including analgesia, anxiolysis, and neuroprotection.[3][4][5]

-

Suppression of Eicosanoid Production: The hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), which is the rate-limiting precursor for the synthesis of pro-inflammatory eicosanoids (prostaglandins and thromboxanes) via cyclooxygenase (COX) enzymes.[4][6] Consequently, MAGL inhibition reduces the pool of AA available for prostaglandin synthesis, leading to potent anti-inflammatory and neuroprotective effects.[4][7][8]

This dual mechanism allows MAGL inhibitors to combine the therapeutic benefits of cannabinoid receptor agonists and non-steroidal anti-inflammatory drugs (NSAIDs) while potentially avoiding some of their respective adverse effects.[4][8]

Signaling Pathways

The inhibition of MAGL creates a cascade of effects by modulating two interconnected signaling pathways: the endocannabinoid system and the arachidonic acid cascade.

Quantitative Data on MAGL Inhibitors

The development of potent and selective MAGL inhibitors has been crucial for elucidating the enzyme's physiological role. Below are tables summarizing key quantitative data for prominent inhibitors.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of Select MAGL Inhibitors

| Inhibitor | Target | Human IC₅₀ (nM) | Mouse IC₅₀ (nM) | Rat IC₅₀ (nM) | Selectivity Notes | Reference |

| JZL184 | MAGL | - | 8 | 400 | ~100-fold selective for MAGL over FAAH in mouse brain.[9] | [10] |

| KML29 | MAGL | - | 8 | 200 | >1000-fold selective for MAGL over FAAH.[10] | [10] |

| MJN110 | MAGL | 7.2 | 2.1 | 11 | Highly selective over FAAH and ABHD6. | - |

| ABX-1431 | MAGL | 14 | 27 | - | >100-fold selective against ABHD6.[11] | [11][12] |

IC₅₀ values were determined using competitive activity-based protein profiling (ABPP) or substrate hydrolysis assays.

Table 2: In Vivo Effects of MAGL Inhibition on Brain Endocannabinoid and Fatty Acid Levels

| Inhibitor | Dose (mg/kg) | Species | Time Point | ↑ 2-AG Level | ↓ Arachidonic Acid Level | Reference |

| JZL184 | 40 | Mouse | 3 hours | ~8-fold | ~50% reduction | [2] |

| MJN110 | 2.5 | Mouse | 3 hours | ~10-fold | ~50% reduction | [2] |

| JZL184 | 10 (daily) | Mouse | 20-25 days | >5-fold (striatum) | Not Reported | [13] |

| MAGLi-432 | 2 | Mouse | - | Marked increase | Significant reduction | [14] |

Changes are reported relative to vehicle-treated controls.

Table 3: Preclinical Efficacy of MAGL Inhibitors in Disease Models

| Disease Model | Inhibitor | Dose (mg/kg) | Species | Key Quantitative Outcome | Reference |

| Neuropathic Pain (CCI) | JZL184 | ED₅₀ = 8.04 | Mouse | Reversal of mechanical allodynia. | [15] |

| Neuropathic Pain (Paclitaxel) | MJN110 | ED₅₀ = 1.8 | Mouse | Reversal of mechanical allodynia. | [16] |

| Inflammatory Pain (Carrageenan) | JZL184 | 40 | Mouse | ~50% reduction in paw edema. | - |

| Ischemic Stroke (pMCAO) | JZL184 | 16 | Rat | ~45% reduction in infarct volume. | [17] |

| Alzheimer's (Tau TG) | JZL184 | 10 | Mouse | ~50% reduction in hippocampal IL-1β & TNFα. | [8] |

CCI: Chronic Constriction Injury; pMCAO: permanent Middle Cerebral Artery Occlusion; ED₅₀: Effective dose for 50% of maximal response.

Key Experimental Protocols

Reproducible and validated experimental models are essential for studying MAGL inhibition. Below are detailed protocols for core in vitro and in vivo assays.

In Vitro MAGL Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is used to measure MAGL enzyme activity and assess inhibitor potency in vitro.[7][18]

Principle: A non-fluorescent substrate is cleaved by MAGL to release a fluorescent product, which is measured over time. The rate of fluorescence increase is proportional to MAGL activity.

Materials:

-

MAGL Assay Buffer (e.g., Tris or HEPES buffer, pH 7.2-7.4)

-

Recombinant human MAGL or tissue/cell lysate

-

MAGL Fluorometric Substrate (e.g., arachidonyl-7-hydroxycoumarin)

-

Selective MAGL inhibitor (for control) and test compounds

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em ~360/460 nm)

Procedure:

-

Reagent Preparation: Warm all reagents to room temperature. Prepare a standard curve using the fluorescent product (e.g., Umbelliferone).

-

Sample Preparation: If using tissue (10 mg) or cells (1x10⁶), homogenize in 100 µL of ice-cold MAGL Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Inhibitor Incubation:

-

Add 50 µL of MAGL enzyme solution (or sample lysate) to each well.

-

Add 5 µL of test inhibitor (dissolved in DMSO, then diluted in assay buffer) or vehicle control to the appropriate wells.

-

For a positive inhibition control, add a known selective MAGL inhibitor.

-

Incubate the plate for 20-30 minutes at 37°C to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation: Prepare a working solution of the MAGL substrate in Assay Buffer. Add 50 µL of the substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader. Measure fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Subtract the rate of the background control (no enzyme) from all readings.

-

To determine inhibitor potency (IC₅₀), plot the percentage of inhibition against the log of inhibitor concentration and fit with a nonlinear regression curve.

-

In Vivo Inflammatory Pain Model: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[3][19][20]

Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Materials:

-

Male Wistar rats or Swiss mice (e.g., 180-220 g for rats).

-

1% (w/v) Lambda Carrageenan suspension in sterile saline.

-

Test inhibitor (e.g., JZL184) and vehicle control.

-

P plethysmometer or digital calipers for measuring paw volume/thickness.

-

Syringes (1 mL) with 27-gauge needles.

Procedure:

-

Acclimatization: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurement: Measure the basal volume of the right hind paw of each animal using the plethysmometer.

-

Compound Administration: Administer the test inhibitor or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan suspension into the subplantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group).

-

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)

The CCI model is widely used to study chronic neuropathic pain that mimics human conditions like sciatica.[21][22]

Principle: Loose ligation of the sciatic nerve causes nerve damage, leading to persistent pain-like behaviors such as mechanical allodynia (pain response to a non-painful stimulus).

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice.

-

General anesthetic (e.g., isoflurane).

-

Surgical tools (scissors, forceps).

-

Chromic gut or silk sutures (4-0).

-

Von Frey filaments for assessing mechanical allodynia.

Procedure:

-

Anesthesia and Surgery: Anesthetize the animal. Make an incision at the mid-thigh level to expose the common sciatic nerve.

-

Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures (for rats) or three (for mice) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb.

-

Closure: Suture the muscle and skin layers. Allow the animal to recover. Sham-operated animals undergo the same procedure but without nerve ligation.

-

Behavioral Testing:

-

Allow 7-14 days for the neuropathic pain phenotype to develop.

-

Assess mechanical allodynia using von Frey filaments. Place the animal on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the ipsilateral (injured) paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

-

Drug Efficacy Testing: Administer the MAGL inhibitor or vehicle and measure the paw withdrawal threshold at various time points post-dosing to assess the reversal of allodynia.

Quantification of 2-AG and Arachidonic Acid by LC-MS/MS

This protocol provides a general workflow for the accurate measurement of key lipid mediators in brain tissue following MAGL inhibitor treatment.[23][24][25]

Principle: Lipids are extracted from tissue, separated using liquid chromatography, and then ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.

Materials:

-

Brain tissue samples (rapidly harvested and flash-frozen).

-

Internal standards (e.g., 2-AG-d8, AA-d8).

-

Extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer).

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 reversed-phase LC column.

Procedure:

-

Sample Homogenization: Weigh the frozen brain tissue and homogenize it in the extraction solvent containing the internal standards. The use of microwave irradiation for sacrificing the animal prior to brain extraction is recommended to prevent post-mortem elevation of 2-AG.[24]

-

Lipid Extraction: Perform a liquid-liquid extraction. After adding water or buffer to induce phase separation, centrifuge the sample and collect the lower organic layer.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial LC mobile phase (e.g., methanol/water).

-

LC Separation: Inject the sample onto the C18 column. Use a gradient of mobile phases (e.g., water and acetonitrile/methanol, both with a modifier like formic acid or ammonium acetate) to separate 2-AG and AA from other lipids.

-

MS/MS Detection: Analyze the column eluent using the mass spectrometer in positive ion mode for 2-AG and negative ion mode for AA. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

-

Quantification: Construct a calibration curve using known amounts of authentic standards. Quantify the amount of 2-AG and AA in the samples by comparing their peak area ratios relative to the internal standards against the calibration curve.

Concluding Remarks and Future Directions

The inhibition of monoacylglycerol lipase represents a powerful and innovative therapeutic approach that leverages the body's own signaling systems to combat disease. By simultaneously enhancing the beneficial effects of the endocannabinoid 2-AG and suppressing the production of pro-inflammatory prostaglandins, MAGL inhibitors offer a multi-pronged mechanism of action.[4] The extensive preclinical data supporting their efficacy in models of pain, neurodegeneration, and inflammation is compelling.[3][17][26]

However, challenges remain. A key concern with chronic MAGL inhibition is the potential for tolerance and desensitization of CB1 receptors due to the sustained, massive elevation of 2-AG.[27] This could limit the long-term efficacy of MAGL inhibitors. Future research is focused on developing reversible or peripherally-restricted inhibitors that may provide therapeutic benefits without causing CNS-related side effects or receptor downregulation.[28] The continued development of selective and safe MAGL inhibitors holds great promise for delivering novel treatments for a host of debilitating conditions that currently lack effective therapies.

References

- 1. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 8. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. biorxiv.org [biorxiv.org]

- 14. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 15. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoacylglycerol Lipase Inhibitors Reverse Paclitaxel-Induced Nociceptive Behavior and Proinflammatory Markers in a Mouse Model of Chemotherapy-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. inotiv.com [inotiv.com]

- 20. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 21. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 22. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 28. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Monoacylglycerol Lipase (MAGL) Inhibitors in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of monoacylglycerol lipase (MAGL) in neuroinflammation and the therapeutic potential of its inhibitors. It covers the core mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Nexus of Endocannabinoid Signaling and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of numerous neurological and neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and traumatic brain injury (TBI).[1] It is characterized by the activation of glial cells (microglia and astrocytes), which release a cascade of inflammatory mediators such as cytokines, chemokines, and prostaglandins.[2][3] The endocannabinoid system (ECS) is a key neuromodulatory system that plays a crucial role in regulating these inflammatory processes.[4] One of the primary enzymes governing this system is Monoacylglycerol Lipase (MAGL), which has emerged as a significant therapeutic target for mitigating neuroinflammation.[4][5]

MAGL is a serine hydrolase responsible for the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG).[6][7] By hydrolyzing 2-AG, MAGL not only terminates its neuroprotective and anti-inflammatory signaling but also releases arachidonic acid (AA), the primary precursor for the synthesis of pro-inflammatory prostaglandins (PGs).[3][4][8] This dual function places MAGL at a critical juncture, linking the anti-inflammatory ECS with the pro-inflammatory eicosanoid pathway.[3][8] Consequently, inhibiting MAGL presents a compelling therapeutic strategy: it simultaneously enhances the beneficial effects of 2-AG and suppresses the production of detrimental pro-inflammatory mediators.[8][9]

Mechanism of Action: The Dual Benefit of MAGL Inhibition

The primary mechanism through which MAGL inhibitors exert their anti-neuroinflammatory effects is twofold:

-

Enhancement of 2-AG Signaling: By blocking MAGL, the brain's primary 2-AG hydrolyzing enzyme, inhibitors cause a significant elevation in 2-AG levels.[10][11] Increased 2-AG availability leads to greater activation of cannabinoid receptors, primarily CB1 and CB2.[6] CB1 receptor activation on presynaptic neurons can suppress neurotransmitter release, while CB2 receptor activation, particularly on microglia, is known to reduce the release of pro-inflammatory cytokines and promote a less reactive, more neuroprotective microglial phenotype.[5]

-

Reduction of Pro-inflammatory Eicosanoids: MAGL-mediated hydrolysis of 2-AG is the principal source of arachidonic acid for prostaglandin synthesis in the brain.[8][12] By inhibiting MAGL, the production of AA and its downstream metabolites, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), is substantially reduced.[3][10] This reduction in pro-inflammatory eicosanoids directly dampens the neuroinflammatory response.[3][8]

Some studies suggest that the neuroprotective effects of MAGL inhibition in models of Parkinson's and Alzheimer's disease are primarily driven by this reduction in eicosanoids rather than through cannabinoid receptor activation, especially under conditions of chronic MAGL blockade which may lead to CB1 receptor desensitization.[3][8][10]

Key Monoacylglycerol Lipase Inhibitors

A variety of MAGL inhibitors have been developed, ranging from preclinical tool compounds to clinical candidates. They are often categorized as either irreversible (covalent) or reversible inhibitors.[4]

| Inhibitor | Type | Selectivity | Key In Vitro Data | Source(s) |

| JZL184 | Irreversible (Carbamate) | Highly selective for MAGL over FAAH and other serine hydrolases. | IC50 = 0.22 ± 0.06 µM (rat hippocampal cultures) | [10][13] |

| KML29 | Irreversible (Carbamate) | Potent and selective for MAGL. | Elevates brain 2-AG levels six-fold without markedly affecting AEA. | [12][14] |

| ABX-1431 | Irreversible (Covalent) | Potent and highly selective for human MAGL. | IC50 = 14 nM (human MAGL); minor cross-reactivity with ABHD6. | [1][15] |

| MAGLi-432 | Reversible | Potent, selective, and reversible. | IC50 = 0.18 µM | [16][17] |

| MJN110 | Irreversible | Potent and selective for MAGL. | Reduces neuronal hyperexcitability and restores dendritic complexity in vitro. | [10] |

Preclinical Evidence in Neuroinflammatory Disease Models

Pharmacological or genetic inactivation of MAGL has demonstrated significant therapeutic benefits across a range of animal models of neurological disorders.

| Disease Model | MAGL Inhibitor | Animal | Key Quantitative Outcomes & Effects | Source(s) |

| Alzheimer's Disease (5XFAD) | JZL184 (12 mg/kg) | Mouse | Reduced Aβ production and accumulation; Decreased BACE1 expression; Suppressed microglial (CD11b) and astrocytic (GFAP) activation; Prevented neurodegeneration. | [2][18] |

| Alzheimer's Disease (Tau P301S) | JZL184 (10 mg/kg) | Mouse | Reduced proinflammatory cytokines, astrogliosis, and phosphorylated tau; Increased PPARγ levels; Improved spatial learning and memory. | [19] |

| Parkinson's Disease (MPTP) | JZL184 / MAGL knockout | Mouse | Protected against dopaminergic neurodegeneration and dopamine loss; Suppressed pro-inflammatory eicosanoids. | [3][8] |

| Multiple Sclerosis (EAE) | MAGLi-432 | Mouse | Ameliorated clinical progression; Reduced microglial (IBA1+) activation and lymphocyte infiltration; Decreased PGE2 and PGD2 levels. | [17] |

| Multiple Sclerosis (EAE) | Compound 4a | Mouse | Ameliorated severity of clinical symptoms in a CB1/CB2-dependent manner. | [20] |

| Ischemic Stroke (MCAO) | JZL184 | Rat | Significantly increased 2-AG levels in the ipsilateral cortex; Attenuated brain swelling. | [10] |

| Ischemic Stroke (MCAO) | KML29 | Rat | Eased the decline in MAGL expression (a marker of neuronal health) and suppressed neuroinflammation (TSPO expression). | [21] |

| Traumatic Brain Injury (TBI) | JZL184 | Mouse | Prevents TBI-induced neuropathology and cognitive decline via CB1 receptor-dependent mechanisms. | [22] |

| HIV-Associated Neurocognitive Disorder (HAND) | JZL184 | In vitro | Prevented HIV-1 gp120-induced synapse loss. | [13] |

| HIV-Associated Neurocognitive Disorder (HAND) | ABX1431 (4 mg/kg) | Mouse | Upregulated 2-AG levels in the striatum and spinal cord; Exerted antinociceptive effects. | [23] |

Clinical Development of MAGL Inhibitors

The promising preclinical data have led to the clinical investigation of MAGL inhibitors. ABX-1431 is the most prominent example, having advanced through several clinical trials.

| Inhibitor | Phase | Status (as of latest reports) | Target Indication(s) | Key Findings & Observations | Source(s) |

| ABX-1431 | Phase 1 | Completed | Healthy Volunteers | Well-tolerated and safe. Most common adverse effects were headache, somnolence, and fatigue. Dose-dependently inhibited brain MAGL. | [1][15] |

| ABX-1431 | Phase 1b | Completed | Tourette's Syndrome | Showed positive effects on symptoms in adult patients. | [1] |

| ABX-1431 | Phase 2 | Recruiting / Ongoing | Neuromyelitis Optica, Multiple Sclerosis | Investigating efficacy in treating neurological disorders. | [1] |

Core Experimental Methodologies

Accurate assessment of MAGL activity and its downstream effects is crucial for inhibitor development. Below are protocols for key experiments.

6.1. Measurement of MAGL Enzymatic Activity

Several methods are available to quantify MAGL activity, each with distinct advantages and limitations.[24][25]

-

Principle: These assays measure the hydrolysis of a substrate by MAGL in tissue homogenates or with a purified enzyme. The choice of assay often depends on the required throughput and sensitivity.

-

Methods:

-

Radiometric Assays: Considered highly sensitive and accurate, these were the earliest methods developed. They typically involve using a radiolabeled substrate (e.g., 2-oleoylglycerol), followed by lipid extraction and separation by thin-layer chromatography (TLC) to quantify the radioactive product.[24] This method is low-throughput and requires handling of radioactive materials.

-

Chromatographic Assays (LC-MS/GC-MS): These methods offer high sensitivity and accuracy by directly measuring the formation of the natural product (e.g., arachidonic acid) from the substrate (2-AG).[26] While considered a gold standard for accuracy, they are time-consuming and require specialized instrumentation.[24][26]

-

Colorimetric Assays: These are suitable for higher-throughput screening. A common method uses 4-nitrophenyl acetate (4-NPA) as a chromogenic substrate.[13][24] MAGL hydrolyzes 4-NPA to produce the yellow-colored 4-nitrophenol, which can be quantified spectrophotometrically. This assay is cost-effective but may have lower specificity in complex biological samples.[24]

-

Fluorometric Assays: These assays use a substrate that releases a fluorescent molecule upon cleavage by MAGL. The increase in fluorescence is measured over time.[7][27] They offer a sensitive, continuous, and high-throughput-compatible alternative to other methods.[24] Commercially available kits often use this principle.[27]

-

-

General Protocol (using a fluorometric kit as an example):

-

Prepare brain tissue homogenate in the provided assay buffer on ice.

-

Centrifuge the homogenate to pellet debris and collect the supernatant (lysate).

-

To differentiate MAGL-specific activity, prepare parallel samples with and without a specific MAGL inhibitor (e.g., JZL184).

-

Add lysate to a 96-well plate.

-

Add the fluorescent MAGL substrate to all wells to initiate the reaction.

-

Immediately measure fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em 360/460 nm) in kinetic mode for 30-60 minutes.[27]

-

Calculate the rate of reaction (RFU/min). MAGL-specific activity is the difference between the rate in the absence and presence of the inhibitor.

-

6.2. Quantification of Brain Endocannabinoid Levels

Accurate measurement of 2-AG and other endocannabinoids is critical to confirm the in vivo target engagement of MAGL inhibitors.

-

Principle: Due to the labile nature of endocannabinoids, rapid tissue harvesting and processing are essential to prevent post-mortem fluctuations.[28] The standard method involves solvent extraction followed by quantification using mass spectrometry.[28][29]

-

Protocol Outline:

-

Tissue Harvesting: Euthanize the animal and rapidly dissect the brain region of interest. Immediately freeze the tissue in liquid nitrogen or use a focused microwave irradiator to halt enzymatic activity.

-

Homogenization: Homogenize the weighed, frozen tissue in a solvent mixture, typically containing an organic solvent like acetonitrile or chloroform/methanol, along with an internal standard (e.g., deuterated 2-AG) for accurate quantification.

-

Lipid Extraction: Perform a lipid extraction, often a solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the lipid fraction containing the endocannabinoids from other cellular components.[28]

-

Analysis by LC-MS/MS: Dry the lipid extract, reconstitute it in an appropriate solvent, and inject it into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Quantification: Separate the endocannabinoids by chromatography and detect them by mass spectrometry, using multiple reaction monitoring (MRM) for high specificity. Quantify the amount of endogenous 2-AG by comparing its peak area to that of the known concentration of the internal standard.[26]

-

6.3. Assessment of Neuroinflammation Markers

-

Principle: Neuroinflammation is assessed by measuring the activation of glial cells and the levels of inflammatory mediators.

-

Methods:

-

Immunohistochemistry (IHC) / Immunofluorescence (IF):

-

Purpose: To visualize and quantify the morphology and density of activated microglia and astrocytes in brain sections.

-

Protocol: Perfuse animals with paraformaldehyde (PFA), dissect and post-fix the brain, and prepare cryo- or paraffin-embedded sections. Incubate sections with primary antibodies against specific markers (e.g., Iba1 or CD11b for microglia, GFAP for reactive astrocytes).[2][18] Apply a fluorescently- or enzymatically-labeled secondary antibody and visualize using a microscope. Quantification can be done by cell counting or measuring the fluorescent area.

-

-

Cytokine and Prostaglandin Profiling:

-

Purpose: To quantify the levels of specific pro-inflammatory molecules in brain tissue homogenates.

-

Protocol: Homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant. Use Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex) to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (e.g., PGE2).[5][14]

-

-

Conclusion and Future Perspectives

Monoacylglycerol lipase stands out as a pivotal enzyme at the crossroads of neuroprotective endocannabinoid signaling and pro-inflammatory eicosanoid production. The extensive body of preclinical evidence strongly supports the therapeutic potential of MAGL inhibitors in a wide array of neurological disorders underpinned by neuroinflammation. By elevating 2-AG levels and concurrently reducing arachidonic acid and prostaglandin synthesis, these inhibitors offer a powerful, dual-pronged approach to restoring homeostasis in the inflamed brain.[3]

The successful progression of ABX-1431 into Phase 2 clinical trials for conditions like multiple sclerosis is a testament to the viability of this strategy.[1] Future research should continue to focus on developing inhibitors with diverse pharmacological profiles (e.g., reversible vs. irreversible, brain-penetrant vs. peripherally restricted) to tailor treatments for specific conditions. Furthermore, elucidating the precise downstream signaling pathways in different cell types (neurons vs. astrocytes vs. microglia) will be crucial for optimizing the therapeutic application of MAGL inhibitors and fully realizing their potential in combating debilitating neurological diseases.[4][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessgovernment.org [openaccessgovernment.org]

- 5. mdpi.com [mdpi.com]

- 6. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 7. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]

- 10. ahajournals.org [ahajournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Neuroprotective effects of minocycline and KML29, a potent inhibitor of monoacylglycerol lipase, in an experimental stroke model: a small-animal positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 24. mdpi.com [mdpi.com]

- 25. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 28. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

Monoacylglycerol Lipase (MAGL): A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Monoacylglycerol lipase (MAGL) has emerged from its foundational role in lipid metabolism to become a significant and promising therapeutic target in oncology.[1] Initially characterized as the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, its functions are now understood to be far more integrated into complex signaling networks that are often co-opted by cancer cells.[1][2] Upregulated in numerous aggressive cancers, including breast, ovarian, prostate, and melanoma, MAGL is a critical node that links lipid metabolism to pro-tumorigenic signaling pathways.[3][4][5] Its inhibition presents a dual-pronged therapeutic strategy: attenuating oncogenic signaling driven by fatty acid metabolites while simultaneously enhancing the potential anti-cancer effects of endocannabinoids. This guide provides a comprehensive overview of MAGL's role in cancer, methodologies for its study, and its potential as a drug target.

The Core Function of MAGL in Cancer Pathogenesis

In normal physiology, MAGL is a serine hydrolase that catalyzes the final step in the breakdown of monoacylglycerols into free fatty acids (FFAs) and glycerol.[6] However, in the context of cancer, this lipolytic activity is hijacked to fuel malignancy.[3] Aggressive cancer cells exhibit a reprogrammed metabolism characterized by a heightened lipogenic state.[4] MAGL plays a central role in this process by liberating FFAs from stored monoacylglycerols.[2][4] These FFAs are not merely used for energy or as building blocks for membranes; they are critical precursors for the synthesis of a diverse array of oncogenic signaling lipids, including prostaglandins (e.g., PGE2) and lysophosphatidic acid (LPA).[4][7][8] This MAGL-driven fatty acid network promotes multiple hallmarks of cancer, including enhanced cell migration, invasion, survival, and in vivo tumor growth.[4][8]

Furthermore, MAGL activity has been linked to the induction of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[9][10] Studies in nasopharyngeal and hepatocellular carcinoma have shown that MAGL expression correlates with EMT markers like E-cadherin, vimentin, and Snail, and that MAGL knockdown can reverse these changes, thereby reducing cellular motility and metastatic potential.[9][10][11]

The signaling cascade initiated by MAGL is multifaceted. By degrading 2-AG, MAGL not only produces arachidonic acid (a precursor to pro-inflammatory and pro-tumorigenic prostaglandins) but also terminates the signaling of 2-AG through cannabinoid receptors (CB1 and CB2), which can have anti-proliferative and anti-metastatic effects.[2][8] Therefore, MAGL's upregulation in cancer creates a signaling environment that is simultaneously rich in pro-cancer lipids and deficient in anti-cancer endocannabinoids.

Caption: MAGL-driven pro-tumorigenic signaling pathway and points of therapeutic intervention.

MAGL Inhibitors: A Strategy for Cancer Therapy

The central role of MAGL in supporting cancer progression makes it an attractive target for therapeutic intervention.[1][3] Inhibition of MAGL is hypothesized to counteract tumorigenesis through two primary mechanisms:

-

Reducing Pro-Tumorigenic Lipids: By blocking the hydrolysis of monoacylglycerols, MAGL inhibitors decrease the intracellular pool of FFAs available for the synthesis of oncogenic lipids like PGE2 and LPA.[7][8]

-

Elevating Endocannabinoid Levels: Inhibition of MAGL leads to the accumulation of its primary substrate, 2-AG.[12] Elevated 2-AG levels can enhance signaling through cannabinoid receptors, which has been shown to exert anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer models.[8][13]

A number of MAGL inhibitors have been developed, ranging from well-characterized preclinical tool compounds to clinical candidates.

| Inhibitor | Type | Target Selectivity | Key Preclinical Cancer Findings |

| JZL184 | Irreversible (Carbamate) | ~100-fold selective for MAGL over FAAH in the brain, but some off-target activity in peripheral tissues. | Reduces migration, invasion, and in vivo tumor growth in models of melanoma, ovarian, and prostate cancer.[4] Inhibits lung cancer cell invasion and metastasis via a CB1-dependent mechanism.[12] Causes dose-dependent regression of A549 lung cancer xenografts.[13] |

| ABX-1431 | Irreversible | First-in-class selective inhibitor. | Entered clinical trials for neurological disorders, demonstrating a favorable safety profile that could support its exploration in oncology.[7] |

| CAY10499 | Irreversible | Potent MAGL inhibitor. | Identified via colorimetric assay screening; serves as a tool compound for preclinical studies.[14] |

| (R)-49 | Reversible | Potent and selective with good metabolic stability and oral availability in mice. | Demonstrates a significant increase in brain 2-AG levels and a reduction in arachidonic acid, validating the mechanism for potential therapeutic use.[7] |

Table 1: Summary of selected MAGL inhibitors and their preclinical anti-cancer activity.

The following table summarizes quantitative data on the efficacy of MAGL inhibitors from various studies.

| Inhibitor | Parameter | Value | Cancer Cell Line / Model | Reference |

| JZL184 | IC50 (mMAGL) | 8 nM | Mouse Brain Homogenate | [7] |

| CAY10499 | IC50 | 0.50 µM | Purified Human MAGL | [14] |

| (R)-49 | IC50 | 5.0 nM | Purified Human MAGL | [7] |

| JZL184 | 2-AG Increase | ~2.5-fold at 1 µM | A549 Lung Cancer Cells | [12] |

| JZL184 | Tumor Growth | Dose-dependent regression | A549 Xenograft in nude mice | [13] |

| MAGL Knockdown | Metastasis Reduction | Reduced in vivo metastatic capacity | Highly metastatic NPC cells | [9] |

Table 2: Quantitative data on MAGL inhibitor potency and efficacy.

Key Experimental Protocols

Evaluating MAGL as a therapeutic target requires robust and reproducible experimental methodologies. Below are detailed protocols for core assays.

This protocol is adapted from commercially available kits and published methods for measuring MAGL activity in cell lysates or purified enzyme preparations.[15]

-

Principle: A non-fluorescent substrate is cleaved by MAGL to release a fluorescent product. The rate of increase in fluorescence is directly proportional to MAGL activity. A specific MAGL inhibitor is used to distinguish MAGL-specific activity from that of other hydrolases.

-

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Fluorogenic MAGL Substrate (e.g., Arachidonoyl-HNA)

-

MAGL Inhibitor (e.g., JZL184) for control wells

-

Cell Lysate or Purified MAGL

-

Fluorescent Standard (e.g., Umbelliferone) for calibration

-

-

Procedure:

-

Sample Preparation: Prepare cell lysates by homogenizing cells in cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

-

Reaction Setup: In a 96-well black microplate, add samples, controls, and standards. For each sample, prepare two wells: one for total hydrolase activity and one with the MAGL inhibitor to measure background activity.

-

Inhibitor Incubation: Add the MAGL inhibitor to the designated control wells and incubate for 30 minutes at 37°C to ensure complete inhibition of MAGL.

-

Initiate Reaction: Add the MAGL substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring fluorescence in a microplate reader (e.g., Ex/Em = 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (RFU/min). Subtract the rate of the inhibitor-treated sample from the total activity rate to determine MAGL-specific activity. Convert RFU to pmol of product using a standard curve.

-

This method assesses the effect of MAGL inhibition on the invasive potential of cancer cells.[11]

-

Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate through the pores, and are then stained and counted.

-

Reagents:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

MAGL inhibitor or vehicle control

-

Crystal Violet stain

-

-

Procedure:

-

Preparation: Coat the top of the Transwell membranes with diluted Matrigel and allow to solidify.

-

Cell Seeding: Harvest cancer cells and resuspend in serum-free medium containing the MAGL inhibitor or vehicle. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber.

-

Incubation: Add medium containing chemoattractant to the lower chamber. Incubate for 24-48 hours.

-

Staining: After incubation, remove non-invading cells from the top of the membrane with a cotton swab. Fix the cells on the bottom of the membrane with methanol and stain with Crystal Violet.

-

Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several fields of view under a microscope. Compare the number of invading cells between inhibitor-treated and vehicle-treated groups.

-

This protocol evaluates the effect of a MAGL inhibitor on tumor growth in an animal model.[13]

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the MAGL inhibitor or vehicle, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line

-

MAGL inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Begin daily administration of the MAGL inhibitor or vehicle (e.g., via intraperitoneal injection or oral gavage).

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

-

Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a defined endpoint.

-

Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tissue can be used for further analysis (e.g., Western blot, immunohistochemistry). Compare tumor volumes and final tumor weights between groups.

-

Caption: A typical experimental workflow for the discovery and validation of MAGL inhibitors.

Clinical Landscape and Future Perspectives

While the preclinical evidence is compelling, the clinical development of MAGL inhibitors for cancer is still in its early stages. The MAGL inhibitor ABX-1431 has undergone Phase 1 and 2 clinical trials for neurological conditions, including Tourette syndrome and neuropathic pain, establishing a preliminary safety profile in humans.[6][7] This provides a crucial foundation for exploring its utility in oncology.

Future research should focus on several key areas:

-

Biomarker Development: Identifying biomarkers to predict which tumors are most dependent on MAGL activity will be critical for patient stratification in clinical trials.

-

Combination Therapies: MAGL inhibitors may be particularly effective when combined with other treatments. For example, they could be paired with chemotherapy to alleviate treatment-associated side effects like pain and nausea, or with immunotherapy, given the role of lipids in modulating the tumor microenvironment.[8][16]

-

Development of Reversible Inhibitors: While irreversible inhibitors like JZL184 have been invaluable tools, potent and selective reversible inhibitors may offer a better safety profile for chronic dosing by avoiding permanent target engagement and potential CB1 receptor desensitization.[7]

References

- 1. Monoacylglycerol lipase (MAGL) as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase promotes metastases in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol lipase promotes progression of hepatocellular carcinoma via NF-κB-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoacylglycerol lipase deficiency in the tumor microenvironment slows tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Monoacylglycerol Lipase (MAGL) in Arachidonic Acid Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a pivotal role at the intersection of the endocannabinoid and eicosanoid signaling pathways. Primarily, MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in neurotransmission, inflammation, and pain perception. The hydrolysis of 2-AG by MAGL yields glycerol and the polyunsaturated fatty acid, arachidonic acid (AA). This release of AA is a rate-limiting step for the biosynthesis of prostaglandins and other eicosanoids, which are potent mediators of inflammation and pain. Consequently, MAGL activity directly influences two major signaling cascades with profound physiological and pathological implications. Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, by concurrently elevating neuroprotective 2-AG levels and reducing pro-inflammatory AA-derived eicosanoids.[1][2][3][4] This technical guide provides an in-depth overview of the function of MAGL in arachidonic acid signaling, presents quantitative data on its inhibition, details key experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.

MAGL at the Crossroads of Endocannabinoid and Eicosanoid Signaling

MAGL is a 33 kDa serine hydrolase that is a central player in lipid metabolism.[5] Its critical role in arachidonic acid signaling stems from its function as the primary enzyme for the hydrolysis of 2-AG.[1][4] 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist for the cannabinoid receptors CB1 and CB2, which are involved in a wide array of physiological processes.[4][6]

The hydrolysis of 2-AG by MAGL releases arachidonic acid, a precursor for the synthesis of a variety of bioactive lipids known as eicosanoids.[2][3][4] This positions MAGL as a critical gatekeeper that controls the flux of AA into pathways mediated by cyclooxygenases (COX) and lipoxygenases (LOX), leading to the production of prostaglandins, thromboxanes, and leukotrienes.[1] These eicosanoids are potent signaling molecules that regulate inflammation, immunity, and pain.[1][2]

The dual functionality of MAGL makes it a highly attractive therapeutic target. By inhibiting MAGL, it is possible to simultaneously:

-

Enhance endocannabinoid signaling: The accumulation of 2-AG leads to increased activation of CB1 and CB2 receptors, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[3][6]

-

Suppress eicosanoid production: The reduction in the available pool of arachidonic acid leads to a decrease in the synthesis of pro-inflammatory prostaglandins and other eicosanoids.[2][3][4]

This two-pronged mechanism of action offers a unique therapeutic advantage over traditional anti-inflammatory drugs that target only the eicosanoid pathway.[3]

Quantitative Data on MAGL Inhibition

The development of potent and selective MAGL inhibitors has been a major focus of research. The following tables summarize key quantitative data related to the inhibition of MAGL and its downstream effects.

Table 1: IC50 Values of Selected MAGL Inhibitors

| Inhibitor | Chemical Class | IC50 (nM) - Human MAGL | IC50 (nM) - Mouse MAGL | IC50 (nM) - Rat MAGL | Notes | Reference(s) |

| JZL184 | Carbamate | ~8 | 8 | 262 | Irreversible inhibitor, widely used as a research tool. Shows lower potency for rat MAGL. | [4][5][7] |

| KML29 | Carbamate | 2.5 | - | - | Irreversible inhibitor with high selectivity. | [8] |

| MJN110 | Carbamate | 2.1 | - | - | Potent and selective irreversible inhibitor. | [8] |

| URB602 | Carbamate | - | - | 223,000 | Weak, partially reversible inhibitor. | [9] |

| MAGLi 432 | Non-covalent | 4.2 | 3.1 | - | Potent and selective reversible inhibitor. | [8] |

| Compound 9 | Natural Product Derivative | pIC50 = 4.8 (μM) | - | - | [10] | |

| Compound 23 | Natural Product Derivative | pIC50 = 4.9 (μM) | - | - | [10] | |

| Compound 82 | Natural Product Derivative | pIC50 = 5.3 (μM) | - | - | [10] | |

| Compound 93 | Natural Product Derivative | pIC50 = 5.8 (μM) | - | - | [10] |

Table 2: In Vivo Effects of MAGL Inhibitors on 2-AG and Arachidonic Acid Levels

| Inhibitor | Animal Model | Tissue | Dose | Change in 2-AG Levels | Change in Arachidonic Acid Levels | Reference(s) |

| JZL184 | Mouse | Brain | 10 mg/kg, i.p. | ~8-fold increase | ~50% decrease | [11] |

| JZL184 | Rat | Frontal Cortex | 10 mg/kg, i.p. | No significant change | Decreased | [2] |

| JZL184 | Rat | Spleen | 10 mg/kg, i.p. | Increased | No significant change | [2] |

| JZL184 | Mouse | Liver | 40 mg/kg, i.p. | Increased | Decreased | [12][13] |

| KML29 | Mouse | Brain | 40 mg/kg, s.c. | ~3-fold increase | Decreased | [1] |

| URB602 | Rat | Hippocampal Slices | 100 μM | ~6-fold increase | Not reported | [9][14] |

Experimental Protocols

Accurate measurement of MAGL activity and the quantification of arachidonic acid and its metabolites are crucial for research in this field. The following are detailed methodologies for key experiments.

MAGL Activity Assays

This assay is based on the cleavage of a fluorogenic substrate by MAGL, resulting in a measurable increase in fluorescence.

Materials:

-

MAGL enzyme source (e.g., recombinant human MAGL, tissue homogenate)

-

MAGL Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

Fluorogenic MAGL substrate (e.g., Arachidonoyl-7-hydroxy-4-methylcoumarin)

-

MAGL inhibitor (for control experiments)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 360/460 nm)

Procedure:

-

Sample Preparation: Prepare tissue homogenates or cell lysates in ice-cold MAGL Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

MAGL Assay Buffer to a final volume of 100 µL.

-

Sample (e.g., 10-20 µg of protein).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Initiate Reaction: Add the fluorogenic MAGL substrate to each well to a final concentration of 10-50 µM.

-

Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

-

Data Analysis: Calculate the rate of the reaction (change in fluorescence over time). For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

This highly sensitive assay measures the release of a radiolabeled product from a radiolabeled substrate.

Materials:

-

MAGL enzyme source

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 0.5 mg/mL fatty acid-free BSA)

-

Radiolabeled substrate (e.g., [³H]-2-oleoylglycerol or [¹⁴C]-2-arachidonoylglycerol)

-

Scintillation cocktail

-

Scintillation counter

-

Organic solvent for extraction (e.g., chloroform:methanol 1:1 v/v)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the enzyme source with the assay buffer and inhibitor (if applicable) for 15 minutes at room temperature.[14]

-

Initiate Reaction: Add the radiolabeled substrate to the reaction mixture and incubate at 37°C for 15-30 minutes.[14]

-

Stop Reaction: Terminate the reaction by adding two volumes of chloroform:methanol (1:1, v/v).[14]

-

Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The radiolabeled glycerol product will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Measurement: Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Quantification of Arachidonic Acid and Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of arachidonic acid and its metabolites.

Materials:

-

Biological sample (e.g., brain tissue, plasma)

-

Internal standards (deuterated analogs of the analytes)

-

Solvents for extraction (e.g., acetonitrile, hexane, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples in a suitable solvent (e.g., methanol) on ice.

-

Add internal standards to the homogenate.

-

Perform protein precipitation by adding a solvent like acetonitrile and centrifuge.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the lipids. For SPE, condition the cartridge, load the sample, wash, and elute the analytes.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Set up multiple reaction monitoring (MRM) transitions for each analyte and internal standard. The precursor ion (Q1) is the deprotonated molecule [M-H]⁻, and the product ions (Q3) are characteristic fragments.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of standards.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: MAGL's central role in the arachidonic acid and endocannabinoid signaling pathways.

Caption: A typical experimental workflow for screening and validating MAGL inhibitors.

Caption: The logical relationship of MAGL's dual regulatory role.

Conclusion

Monoacylglycerol lipase stands as a critical enzymatic hub that intricately links the endocannabinoid and arachidonic acid signaling pathways. Its capacity to modulate both the neuroprotective and anti-inflammatory endocannabinoid system and the pro-inflammatory eicosanoid cascade makes it a compelling target for therapeutic intervention. The development of selective and potent MAGL inhibitors has provided invaluable tools for dissecting the complex biology of these interconnected pathways and holds significant promise for the treatment of a wide range of human diseases. A thorough understanding of the technical aspects of MAGL research, from its fundamental biochemical role to the detailed methodologies for its study, is essential for advancing drug discovery and development efforts in this exciting field.

References

- 1. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

An In-depth Technical Guide to the Discovery of Reversible vs. Irreversible MAGL Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoacylglycerol lipase (MAGL) is a critical serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, presenting a promising therapeutic strategy for a range of conditions including neurological disorders, pain, inflammation, and cancer.[3][4] The development of MAGL inhibitors has bifurcated into two main streams: irreversible and reversible agents. While early efforts focused on irreversible inhibitors that form a covalent bond with the enzyme, concerns over potential side effects, such as cannabinoid receptor 1 (CB1R) desensitization from chronic inhibition, have spurred the discovery of reversible inhibitors.[5][6] This guide provides a technical overview of the discovery, mechanisms, and characterization of both classes of MAGL inhibitors, complete with comparative data and detailed experimental protocols.

The MAGL Signaling Pathway: A Dual Role

MAGL sits at a crucial intersection of two major signaling pathways: the endocannabinoid and the eicosanoid systems.[2] It hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[7] The termination of 2-AG signaling reduces the activation of cannabinoid receptors (CB1 and CB2). Simultaneously, the liberation of AA provides the primary precursor for the synthesis of prostaglandins (PGs) and other pro-inflammatory eicosanoids.[2] MAGL inhibition, therefore, has a dual effect: it enhances neuroprotective and analgesic endocannabinoid tone while reducing the production of pro-inflammatory mediators.

Irreversible MAGL Inhibitors: Potency Through Covalency

The first wave of potent and selective MAGL inhibitors were irreversible compounds. These agents typically contain an electrophilic "warhead," such as a carbamate or urea, that forms a stable covalent bond with the catalytic serine residue (Ser122) in the MAGL active site.[8] This mechanism leads to sustained, time-dependent inactivation of the enzyme.

Key Scaffolds and Discovery:

-

Carbamates: The discovery of JZL184, a 4-nitrophenyl carbamate, was a landmark in the field.[8] Subsequent optimization led to highly potent and selective compounds like ABX-1431 (also known as Lu AG06466), which has advanced to clinical trials.[7][9] These inhibitors achieve high potency and prolonged in vivo activity, effectively raising brain 2-AG levels for extended periods.[8]

Advantages and Disadvantages:

-

Advantages: High potency and long duration of action reduce dosing frequency.

-

Disadvantages: Prolonged, near-complete inhibition of MAGL has been shown in preclinical models to cause desensitization of CB1 receptors, leading to tolerance and potential physical dependence.[5][6] This has been a primary driver for the development of reversible alternatives.

Reversible MAGL Inhibitors: A Strategy to Mitigate Risk

Reversible inhibitors interact with the MAGL active site through non-covalent forces like hydrogen bonds and hydrophobic interactions.[4] The transient nature of this binding is hypothesized to avoid the profound and sustained elevation of 2-AG that leads to CB1R desensitization, potentially offering a safer therapeutic window.[5]

Key Scaffolds and Discovery:

-

Natural Products: The first reversible MAGL inhibitors identified were the naturally occurring terpenoids, pristimerin and euphol.[1] While potent, they lacked selectivity, serving primarily as tool compounds.[8]

-

Synthetic Scaffolds: A diverse range of synthetic reversible inhibitors have since been developed, including:

These efforts have yielded compounds with high potency (sub-nanomolar IC50s) and excellent selectivity over other serine hydrolases like FAAH and ABHD6.[10][13]

Advantages and Disadvantages:

-

Advantages: Reduced risk of CB1R desensitization, potentially improved safety profile.

-

Disadvantages: May require more frequent dosing due to shorter duration of action, demanding more favorable pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the inhibitory potency of representative MAGL inhibitors.

Table 1: Irreversible MAGL Inhibitors

| Compound | Chemical Class | hMAGL IC₅₀ (nM) | Notes |

|---|---|---|---|

| JZL184 | Carbamate | ~8 | First selective MAGL inhibitor.[8] |

| KML29 | Carbamate | ~4 | Potent and selective analog of JZL184.[7] |

| ABX-1431 | Carbamate | ~5 | In clinical development; confirmed irreversible by MS.[8][9] |

| PF-06795071 | Carbamate | 3 | Developed by Pfizer; contains a trifluoromethyl glycol leaving group.[7] |

Table 2: Reversible MAGL Inhibitors

| Compound | Chemical Class | hMAGL IC₅₀ (nM) | Notes |

|---|---|---|---|

| Pristimerin | Terpenoid | 93 | Natural product, non-selective.[1] |

| Euphol | Terpenoid | 315 | Natural product, non-selective.[1] |

| LEI-515 | N/A | <1 | Subnanomolar potency, peripherally restricted.[13] |

| Compound 40 | o-hydroxyanilide | 340 | Good selectivity over FAAH and CB receptors.[10] |

| Compound 13 | Benzylpiperidine | ~510 | Selective over other serine hydrolases in ABPP assay.[6] |

| Compound 9 | Piperazinyl pyrrolidinone | 3.6 | Developed by Takeda using SBDD.[7] |

Note: IC₅₀ values can vary between studies due to different assay conditions. The data presented are for comparative purposes.

Key Experimental Protocols

The discovery and characterization of MAGL inhibitors rely on a suite of biochemical assays.

Protocol: Fluorometric MAGL Inhibitor Screening

This protocol describes a common high-throughput screening method to identify potential MAGL inhibitors.

Principle: Recombinant human MAGL cleaves a non-fluorescent substrate to produce a fluorescent signal. Inhibitors will prevent or reduce the rate of this reaction.[14]

Materials:

-

Recombinant human MAGL enzyme

-

MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[15]

-

MAGL Fluorogenic Substrate (e.g., AA-HNA)[15]

-

Test compounds and control inhibitor (e.g., JZL184) dissolved in DMSO

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Add 5 µL of test compounds (dissolved in DMSO to 40x final concentration) to the wells of a 96-well plate. For control wells, add 5 µL of DMSO (no inhibitor) or a known control inhibitor.[15]

-

Enzyme Preparation & Addition: Prepare a solution of MAGL enzyme in assay buffer. Add 145 µL of assay buffer followed by 40 µL of the enzyme solution to each well containing the test compounds.[15]

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.[14][15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.[15]

-

Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence at 1-minute intervals for 30 minutes.[15]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound relative to the DMSO control. For active compounds, generate dose-response curves to calculate IC₅₀ values.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol is used to assess the selectivity of an inhibitor against other serine hydrolases in a complex biological sample.

Principle: An active-site-directed covalent probe (e.g., FP-TAMRA) labels multiple active serine hydrolases in a proteome.[6] Pre-incubation with a selective inhibitor prevents the probe from binding to its target, resulting in the disappearance of that protein's fluorescent band on an SDS-PAGE gel.

Materials:

-

Mouse brain membrane proteome (or other relevant tissue proteome)

-

Test inhibitor and controls

-

Activity-based probe (e.g., FP-TAMRA or FP-Rhodamine)[6][16]

-

SDS-PAGE materials and in-gel fluorescence scanner

Procedure:

-

Proteome Incubation: In a microcentrifuge tube, pre-incubate the proteome (e.g., 20 µL of 2 mg/mL brain membrane) with 0.5 µL of the test inhibitor (at desired concentration) or DMSO (vehicle) for 30 minutes at room temperature.[15][16]

-

Probe Labeling: Add the fluorescent activity-based probe (e.g., FP-TAMRA to a final concentration of 250 nM) to the proteome-inhibitor mixture.[15]

-

Incubation: Incubate for another 20-30 minutes at room temperature.[15][16]

-

Quenching: Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.[16]

-

Gel Electrophoresis: Resolve the proteins on an SDS-PAGE gel.

-

Visualization: Scan the gel using a fluorescence scanner. Inhibition is observed as a dose-dependent decrease in the fluorescence intensity of the band corresponding to MAGL (~35 kDa), while the intensity of bands for other serine hydrolases (like FAAH, ABHD6) remains unchanged if the inhibitor is selective.[6]

Conclusion and Future Perspectives

The field of MAGL inhibition has evolved significantly, from the initial discovery of potent but potentially problematic irreversible inhibitors to a diverse and growing arsenal of reversible agents.[4] Irreversible inhibitors like ABX-1431 continue to be evaluated in clinical settings for severe neurological conditions, where sustained target engagement may be necessary.[2][9] Concurrently, the development of reversible inhibitors represents a promising strategy to harness the therapeutic benefits of MAGL modulation while potentially offering an improved safety profile by avoiding the risks associated with chronic, near-total enzyme inactivation.[5][12] Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of reversible inhibitors and further elucidating the long-term physiological consequences of both inhibition modalities in clinical populations.

References

- 1. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 4. openaccessgovernment.org [openaccessgovernment.org]

- 5. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The discovery of diazetidinyl diamides as potent and reversible inhibitors of monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Reversible Monoacylglycerol Lipase Inhibitors - Leiden University [universiteitleiden.nl]

- 14. assaygenie.com [assaygenie.com]

- 15. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Monoacylglycerol Lipase (MAGL) Inhibition on Prostaglandin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary